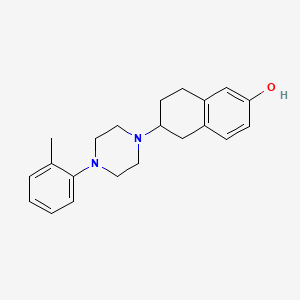

Tolnapersine

Description

Properties

IUPAC Name |

6-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-4-2-3-5-21(16)23-12-10-22(11-13-23)19-8-6-18-15-20(24)9-7-17(18)14-19/h2-5,7,9,15,19,24H,6,8,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGBSDBJSDMKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867917 | |

| Record name | 6-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70312-00-4 | |

| Record name | Tolnapersine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070312004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLNAPERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72MZZ4V9KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tolnapersine and the Structurally Related Compound Tolperisone

Disclaimer: Information regarding the specific mechanism of action for Tolnapersine is limited in publicly available scientific literature. Developed for cardiovascular diseases, its research and development status is listed as discontinued[1]. The available data suggests a potential mechanism distinct from its structural analogs. This guide will first summarize the proposed mechanism for this compound and then provide an in-depth analysis of the well-documented, centrally-acting muscle relaxant, Tolperisone, which is structurally similar and often discussed in related literature.

Part 1: this compound - A Cursory Overview

This compound was primarily investigated as an antihypertensive agent[1]. The limited available information points towards a mechanism involving mixed dopamine (B1211576) agonism and alpha-adrenoceptor antagonism. This dual action would contribute to lowering blood pressure through central and peripheral effects.

-

Alpha-Adrenoceptor Antagonism: Alpha-adrenergic receptors, particularly α1 receptors on vascular smooth muscle, mediate vasoconstriction. Antagonism of these receptors leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure[2][3].

-

Dopamine Agonism: Central dopamine receptor activation can lead to a decrease in sympathetic outflow from the central nervous system, contributing to a reduction in blood pressure[4][5].

A study on a compound designated BK 34/530, described as having mixed dopamine agonist and alpha-adrenoceptor antagonist activity, resulted in small but significant falls in blood pressure[1].

Proposed Signaling Pathway for this compound's Antihypertensive Effect

Caption: Proposed dual mechanism of this compound for hypertension.

Part 2: Tolperisone - An In-depth Technical Guide

Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone and spasticity associated with neurological diseases[6][7]. Its efficacy is rooted in a dual mechanism that involves the blockade of voltage-gated ion channels, leading to membrane stabilization and inhibition of spinal reflexes[8][9].

Core Mechanism of Action: Dual Ion Channel Blockade

The primary molecular action of Tolperisone is the state-dependent blockade of voltage-gated sodium (NaV) and calcium (CaV) channels[6][9][10].

-

Voltage-Gated Sodium Channel (NaV) Inhibition: Tolperisone blocks NaV channels, which are critical for the initiation and propagation of action potentials in neurons[11][12]. By inhibiting the influx of sodium ions, it dampens neuronal excitability and reduces the transmission of aberrant nerve impulses that cause muscle spasms[10]. This action is also responsible for its local anesthetic properties[9].

-

Voltage-Gated Calcium Channel (CaV) Inhibition: Tolperisone also acts on voltage-gated calcium channels, particularly N-type channels[8][13]. In presynaptic nerve terminals, the influx of calcium through these channels is the trigger for neurotransmitter release[14]. By blocking CaV channels, Tolperisone presynaptically inhibits the release of neurotransmitters from primary afferent endings, a key factor in its ability to depress spinal reflexes[15][16]. The effect on calcium channels generally occurs at higher concentrations compared to its action on sodium channels[13].

This combined action on NaV and CaV channels results in the stabilization of neuronal membranes and a reduction in the pathologically elevated firing rates of motor neurons[9][10].

Physiological Effect: Inhibition of Spinal Reflexes

Tolperisone exerts a potent inhibitory effect on spinal reflex pathways within the spinal cord[8][17].

-

Presynaptic Inhibition: As a consequence of CaV channel blockade, Tolperisone reduces the release of excitatory neurotransmitters (e.g., glutamate) from the central terminals of primary afferent fibers that synapse on motoneurons[15].

-

Reflex Depression: It specifically inhibits monosynaptic and, to a lesser extent, polysynaptic reflexes in the spinal cord[8]. This targeted depression of the spinal reflex arc is the cornerstone of its muscle relaxant effect. The action is more pronounced on synaptic responses than on the direct excitability of motoneurons themselves[16].

Signaling Pathway and Site of Action

Caption: Tolperisone inhibits spinal reflexes via Na+/Ca2+ channel blockade.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies investigating Tolperisone's mechanism.

| Parameter | Drug/Compound | Concentration / Dose | Effect | Reference |

| In Vitro Spinal Cord Preparation | Tolperisone | 50-400 µM | Dose-dependent depression of ventral root potential | [15][16] |

| Silperisone | 25-200 µM | Dose-dependent depression of ventral root potential | [15][16] | |

| Lidocaine | 100-800 µM | Depression of ventral root potential | [15][16] | |

| In Vivo Spinal Reflexes | Tolperisone | 10 mg/kg i.v. | Depression of ventral root reflexes | [15][16] |

| Silperisone | 10 mg/kg i.v. | Depression of ventral root reflexes | [15][16] | |

| Lidocaine | 10 mg/kg i.v. | Depression of ventral root reflexes | [15][16] | |

| Clinical Trials (Spasticity) | Tolperisone | 150 mg (thrice daily) | Significant improvement in Likert scale for muscle spasm | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to elucidate Tolperisone's mechanism of action.

1. Isolated Hemisected Spinal Cord Preparation

This in vitro protocol allows for the direct measurement of drug effects on spinal reflex pathways, independent of descending central control.

-

Objective: To measure the effect of Tolperisone on dorsal root-evoked ventral root potentials (DR-VRPs).

-

Methodology:

-

Tissue Preparation: Spinal cords are isolated from young (e.g., 6-day-old) Wistar rats under anesthesia and cooling[15]. The cord is hemisected longitudinally.

-

Mounting & Perfusion: The hemisected cord is transferred to a recording chamber and continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF)[15][18].

-

Stimulation & Recording: A dorsal root is stimulated with a suction electrode, and the resulting potential is recorded from the corresponding ventral root, also with a suction electrode. The recorded potential includes monosynaptic and polysynaptic components[15].

-

Drug Application: After establishing a stable baseline recording, Tolperisone or other compounds are added to the perfusing ACSF at known concentrations.

-

Analysis: Changes in the amplitude and integral of the mono- and polysynaptic components of the DR-VRP are measured to quantify the drug's inhibitory effect[15].

-

2. Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique is used to study the effect of Tolperisone directly on the ion channels of primary sensory neurons.

-

Objective: To measure the blockade of voltage-gated sodium and calcium currents by Tolperisone.

-

Methodology:

-

Cell Preparation: DRGs are dissected from neonatal rats or mice. The ganglia are treated with enzymes (e.g., collagenase, trypsin) and mechanically dissociated to yield a single-cell suspension. The neurons are then plated on coverslips for culture[19][20].

-

Recording Setup: A coverslip with adherent DRG neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Patching: A glass micropipette with a tip resistance of 3-7 MΩ, filled with an internal solution, is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration[21].

-

Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit inward Na+ or Ca2+ currents. Specific ion channel blockers (e.g., TTX for Na+ channels, Cd2+ for Ca2+ channels) and specific ionic compositions of the internal/external solutions are used to isolate the current of interest[22].

-

Drug Application: Tolperisone is applied to the bath solution, and the voltage-step protocol is repeated to measure the reduction in current amplitude.

-

Analysis: Dose-response curves are generated to determine the IC50 for the blockade of specific ion channels[16].

-

Experimental Workflow Visualization

Caption: Workflow for Whole-Cell Patch-Clamp on DRG Neurons.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. adooq.com [adooq.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tolperisone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to prepare mouse spinal cord for patch-clamp and histology experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. researchgate.net [researchgate.net]

Tolnapersine and the Dopamine D2 Receptor: An Uncharted Interaction

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the interaction between Tolnapersine and the dopamine (B1211576) D2 receptor. While early pharmacological studies hinted at a "mixed dopamine agonist and alpha-adrenoceptor antagonist activity" for this compound, this initial characterization is not substantiated by detailed, publicly accessible quantitative data, such as binding affinities (Ki), efficacy (EC50/IC50), or functional assay results specifically for the dopamine D2 receptor.

Currently, the primary mechanism of action attributed to this compound is its role as a centrally acting muscle relaxant. This effect is understood to be mediated through the blockade of voltage-gated sodium and calcium channels, which in turn inhibits polysynaptic reflexes in the spinal cord and reduces muscle spasticity. The available research predominantly focuses on these mechanisms, leaving its potential effects on dopaminergic systems largely unexplored in the public domain.

This technical guide aims to provide a transparent overview of the current knowledge gap and to outline the standard experimental protocols that would be necessary to elucidate the nature and extent of this compound's activity at the dopamine D2 receptor.

Current State of Knowledge: A Void in the Data

Despite a thorough search of scientific databases and literature, no specific studies providing quantitative data on the binding or functional activity of this compound at the dopamine D2 receptor were identified. This absence of information prevents the creation of a detailed technical guide with quantitative data tables and specific signaling pathway diagrams as initially requested. The initial mention of dopaminergic activity remains an isolated observation without the necessary experimental validation to be considered a core component of this compound's pharmacological profile.

Hypothetical Experimental Protocols to Characterize this compound's D2 Receptor Activity

To address the current knowledge gap, a series of standard pharmacological assays would be required. These experiments are fundamental in drug development to characterize the interaction of a compound with a specific receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing a known density of human dopamine D2 receptors (e.g., from CHO-K1 or HEK293 cells stably transfected with the D2 receptor gene) would be prepared.

-

Competition Binding: A constant concentration of a radiolabeled D2 receptor antagonist with high affinity and specificity (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the cell membranes.

-

This compound Titration: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

-

Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Binding Affinity Determination

Caption: Workflow for determining this compound's D2 receptor binding affinity.

Functional Assays

Objective: To determine the functional activity of this compound at the dopamine D2 receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) and to quantify its potency (EC50) and efficacy.

Methodology (Example using a cAMP-based assay):

The dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor and a reporter system sensitive to changes in cAMP levels (e.g., CRE-luciferase).

-

Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

-

Agonist Mode: To test for agonist activity, treat the forskolin-stimulated cells with increasing concentrations of this compound. A decrease in the cAMP signal would indicate agonist activity. The concentration-response curve is used to determine the EC50 (potency) and the maximal effect relative to a known D2 agonist (efficacy).

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known D2 receptor agonist (e.g., quinpirole). A rightward shift in the agonist's concentration-response curve would indicate competitive antagonism. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

-

Signal Detection: Measure the intracellular cAMP levels using an appropriate method, such as a luciferase assay, HTRF (Homogeneous Time-Resolved Fluorescence), or an ELISA (Enzyme-Linked Immunosorbent Assay).

Dopamine D2 Receptor Signaling Pathway

Caption: Gi-coupled signaling of the dopamine D2 receptor.

Conclusion

The assertion that this compound possesses dopamine D2 receptor activity is not supported by the currently available public scientific literature. While an early, non-quantitative mention of mixed dopaminergic effects exists, there is a clear absence of the detailed binding and functional data necessary to create an in-depth technical guide. To accurately characterize the pharmacological profile of this compound in relation to the dopamine D2 receptor, the standard experimental protocols outlined above would need to be performed. Until such data becomes available, the primary and well-documented mechanism of action of this compound remains its effect on voltage-gated ion channels, leading to its clinical utility as a muscle relaxant. Researchers, scientists, and drug development professionals should be aware of this significant gap in the pharmacological understanding of this compound.

The Chemical Landscape of Tolnapersine: A Technical Guide to its Structure, Synthesis, and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis of Tolnapersine. Given the limited publicly available information on its synthesis, this document outlines a plausible synthetic route based on established chemical principles and analogous reactions for structurally related molecules. Furthermore, it delves into the potential signaling pathways of this compound, reflecting its activity as a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist.

Chemical Structure and Properties of this compound

This compound is a chemical entity with the systematic IUPAC name 6-[4-(2-Methylphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-2-naphthol[1]. Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 6-[4-(2-Methylphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-2-naphthol | [1] |

| Synonyms | This compound; BK 34-530 | [1] |

| CAS Number | 70312-00-4 | [1][2] |

| Molecular Formula | C21H26N2O | [1][3] |

| Molecular Weight | 322.44 g/mol | [3] |

| Canonical SMILES | Cc1ccccc1N2CCN(CC2)C3CCc4cc(ccc4C3)O | [3] |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-N bond of the tetralin ring, leading to two key intermediates: 1-(2-methylphenyl)piperazine (B1583260) and a suitable derivative of 6-hydroxy-2-tetralone.

Synthesis of Key Intermediates

Step 1: Synthesis of 1-(2-methylphenyl)piperazine

This intermediate can be synthesized via the reaction of 2-methylaniline with bis(2-chloroethyl)amine (B1207034) or through a Buchwald-Hartwig amination of piperazine (B1678402) with 2-bromotoluene. A common laboratory-scale synthesis involves the reaction of 2-methylaniline with diethanolamine (B148213) in the presence of an acid catalyst, followed by cyclization.

Step 2: Synthesis of 6-methoxy-2-tetralone (B1345760)

A common starting material for the tetralone fragment is 6-methoxynaphthalene, which can be reduced to 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) (tetralin). Subsequent oxidation of the tetralin derivative at the benzylic position can yield the desired 6-methoxy-2-tetralone.

Final Assembly and Deprotection

Step 3: Reductive Amination

The key C-N bond can be formed through a reductive amination reaction between 6-methoxy-2-tetralone and 1-(2-methylphenyl)piperazine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Step 4: Demethylation

The final step in the synthesis is the deprotection of the hydroxyl group on the tetralin ring. The methyl ether can be cleaved using a strong acid, such as hydrobromic acid (HBr), or a Lewis acid like boron tribromide (BBr3), to yield the final product, this compound.

Proposed Experimental Workflow

Mechanism of Action and Signaling Pathways

This compound is reported to have mixed dopamine agonist and alpha-adrenoceptor antagonist activity[3]. This dual mechanism of action suggests a complex interaction with downstream signaling cascades.

Dopamine Receptor Agonism

As a dopamine agonist, this compound is expected to bind to and activate dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Alpha-Adrenoceptor Antagonism

As an alpha-adrenoceptor antagonist, this compound would block the action of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at alpha-adrenergic receptors. There are two main types of alpha-adrenoceptors: α1 and α2.

-

α1-Adrenoceptors: These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

α2-Adrenoceptors: These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Crosstalk between Adrenergic and Dopaminergic Signaling

There is significant crosstalk between adrenergic and dopaminergic signaling pathways in the central nervous system. For instance, activation of α2-adrenoceptors can inhibit dopamine D1 receptor signaling while enhancing dopamine D2 receptor signaling[1]. By acting as an antagonist at α2-adrenoceptors, this compound could potentially disinhibit D1 receptor signaling.

The following diagram illustrates the putative signaling pathways modulated by this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and outlines a scientifically plausible route for its synthesis. While quantitative data and specific experimental protocols for its preparation are not publicly available, the proposed synthetic workflow offers a solid foundation for researchers in drug discovery and development. The elucidation of its dual action as a dopamine agonist and alpha-adrenoceptor antagonist opens avenues for further investigation into its pharmacological effects and therapeutic potential. The signaling pathway diagram presented herein serves as a conceptual framework for understanding its complex mechanism of action at the molecular level. Further research is warranted to validate the proposed synthesis and to fully characterize the pharmacological profile of this compound.

References

- 1. Role of adrenoceptors in the regulation of dopamine/DARPP-32 signaling in neostriatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Tolnapersine and Multidrug Resistance: An Examination of Currently Available Evidence

A comprehensive review of existing scientific literature and data reveals no direct evidence to support the role of Tolnapersine as a multidrug resistance (MDR) reversal agent. Extensive searches for its mechanism of action, interaction with key MDR proteins such as P-glycoprotein, and its effects on resistant cancer cells have not yielded any relevant findings. Therefore, the creation of an in-depth technical guide on this specific topic is not feasible at this time.

Multidrug resistance remains a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.

While the user's request focused on this compound, it is crucial to note a similarly named compound, Tolperisone , has been the subject of recent cancer research. A 2023 study published in Expert Opinion on Investigational Drugs explored the therapeutic potential of Tolperisone in human cancers. This research indicated that Tolperisone can inhibit cancer cell growth and induce cell death by targeting histone lysine-specific demethylase 1 (LSD1). Furthermore, the study suggested that Tolperisone may act synergistically with proteasome inhibitors and immunotherapy.[1] It is important to emphasize that this research pertains to Tolperisone and not this compound, and its mechanism of action is distinct from direct MDR reversal through inhibition of efflux pumps.

The core of MDR research revolves around the identification and development of agents that can inhibit the function of ABC transporters, thereby restoring the efficacy of conventional chemotherapeutics. The search for such MDR reversal agents is an active area of investigation, with numerous natural and synthetic compounds being evaluated.

Due to the absence of any data linking this compound to the reversal of multidrug resistance, this report cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. The scientific community has not published any findings that would allow for the creation of such a technical guide. Further research would be required to establish any potential connection between this compound and the complex mechanisms of multidrug resistance in cancer.

References

An In-depth Technical Guide on the Pharmacological Profile of Tolperisone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant that has been in clinical use for several decades for the treatment of pathologically increased skeletal muscle tone and associated pain.[1][2][3] Unlike many other centrally acting muscle relaxants, tolperisone is noted for its favorable side-effect profile, particularly its minimal sedative effects.[4][5] This document provides a comprehensive overview of the pharmacological properties of tolperisone, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the technical details relevant to researchers and drug development professionals. While the initial query mentioned "Tolnapersine," available scientific literature predominantly refers to "Tolperisone." Information on "this compound" indicates its development was discontinued.[6]

Pharmacodynamics

Tolperisone's primary pharmacodynamic effect is the reduction of muscle spasticity and rigidity. It achieves this through a dual mechanism of action, targeting both the central nervous system and peripheral nerve membranes.[4][7]

Mechanism of Action

Tolperisone's multifaceted mechanism of action contributes to its muscle relaxant and analgesic properties:

-

Voltage-Gated Sodium and Calcium Channel Blockade: The cornerstone of tolperisone's action is its ability to block voltage-gated sodium and calcium channels.[1][2][3][4][7] This action stabilizes neuronal membranes, thereby reducing the firing rate of motor neurons and inhibiting the transmission of nerve impulses that lead to muscle spasms.[4][7]

-

Inhibition of Spinal Reflexes: Tolperisone demonstrates a specific inhibitory effect on monosynaptic and polysynaptic reflexes within the spinal cord.[1][7][8] This contributes to the reduction of muscle hypertonia.

-

Modulation of Descending Neural Pathways: The drug also influences descending facilitatory pathways from the brainstem to the spinal cord, further contributing to its muscle relaxant effects.[4]

-

Local Anesthetic Properties: Due to its sodium channel blocking capabilities, tolperisone also possesses local anesthetic properties, which likely contribute to its analgesic effects in conditions associated with painful muscle spasms.[4][7]

The following diagram illustrates the proposed mechanism of action of Tolperisone.

Caption: Proposed Mechanism of Action of Tolperisone.

Pharmacokinetics

The pharmacokinetic profile of tolperisone is characterized by rapid absorption and significant interindividual variability.

Absorption and Distribution

Following oral administration, tolperisone is readily absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 0.90 ± 0.31 hours.[9]

Metabolism and Excretion

Tolperisone is extensively metabolized, primarily by cytochrome P450 enzymes, with CYP2D6 being the main contributor, and to a lesser extent by CYP2C19 and CYP1A2.[10] This extensive metabolism leads to a relatively short mean half-life of about 1.00 ± 0.28 hours.[9] The significant involvement of CYP2D6, a highly polymorphic enzyme, is a major reason for the wide interindividual variability observed in tolperisone's pharmacokinetics.[10]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of tolperisone based on a study in healthy male Korean volunteers.

| Parameter | Value | Reference |

| Tmax (h) | 0.90 ± 0.31 | [9] |

| Half-life (h) | 1.00 ± 0.28 | [9] |

| AUC0-inf (ng/mL*h) | 125.9 - 1,241.3 | [9] |

| Cmax (ng/mL) | 64.2 - 784.9 | [9] |

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Data are presented as mean ± standard deviation or range.

The significant variability in AUC and Cmax suggests that individualized dosing might be necessary to optimize the therapeutic effect of tolperisone.[9] A study on the effect of the CYP2D610 allele showed that individuals with this genetic variant had significantly higher exposure to tolperisone.[10] Specifically, the AUCinf in individuals with CYP2D610/10 and CYP2D6wt/10 genotypes were 5.18-fold and 2.25-fold higher, respectively, compared to those with the CYP2D6wt/*wt genotype.[10]

Clinical Efficacy and Safety

Tolperisone has been evaluated in various clinical settings for the treatment of acute and chronic conditions associated with muscle spasticity and pain.

Clinical Trials

A Phase III clinical trial, RESUME-1, investigated the efficacy and safety of tolperisone for acute, painful muscle spasms of the back.[11] This 14-day, double-blind, randomized, placebo-controlled study enrolled 1000 subjects in the USA.[11] Another study highlighted that tolperisone appears to lack the off-target central nervous system effects, such as sedation, that are common with other skeletal muscle relaxants.[11]

A Phase 1 study specifically assessed the central nervous system effects of tolperisone and found that it did not impair driving performance, in contrast to cyclobenzaprine.[12] The study also showed that tolperisone was comparable to placebo in terms of sleepiness.[12]

Safety and Tolerability

Tolperisone is generally well-tolerated.[7] Common side effects are typically mild and may include dizziness, headache, and gastrointestinal disturbances.[7] A key advantage of tolperisone is its minimal sedative effect, which distinguishes it from many other centrally acting muscle relaxants.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While specific, step-by-step protocols are not fully detailed in the provided search results, the methodologies employed in key studies can be outlined.

In Vitro Studies

-

Objective: To elucidate the molecular mechanism of action of tolperisone.

-

Methods:

-

Patch-clamp electrophysiology: This technique would be used on isolated neurons or cell lines expressing specific ion channels (e.g., NaV1.2, NaV1.7, CaV2.2) to measure the effect of tolperisone on ion channel currents.

-

Tissue preparations: Isolated spinal cord preparations can be used to study the effect of tolperisone on synaptic transmission and reflex pathways.

-

The following diagram outlines a general workflow for in vitro evaluation of a compound like tolperisone.

Caption: General Workflow for In Vitro Studies.

In Vivo Studies

-

Objective: To assess the pharmacodynamic effects and safety of tolperisone in whole animal models.

-

Methods:

-

Animal models of spasticity: For example, spasticity can be induced in rodents through spinal cord injury or genetic models. The effect of tolperisone on muscle tone and reflex activity would then be measured.

-

Behavioral tests: To assess sedative effects, tests like the rotarod test or open field test can be used.

-

Pharmacokinetic studies: Following administration of tolperisone to animals, blood samples are collected at various time points to determine pharmacokinetic parameters.[9]

-

Clinical Studies

-

Objective: To evaluate the efficacy, safety, and pharmacokinetics of tolperisone in humans.

-

Methods:

-

Randomized, double-blind, placebo-controlled trials: This is the gold standard for evaluating clinical efficacy and safety.[11]

-

Pharmacokinetic studies in healthy volunteers: These studies are conducted to determine the pharmacokinetic profile of the drug in humans.[9] Plasma concentrations of tolperisone are typically measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

-

The following diagram illustrates the logical flow of a clinical trial.

Caption: Logical Flow of a Clinical Trial.

Conclusion

Tolperisone is a well-established, centrally acting muscle relaxant with a unique pharmacological profile. Its dual mechanism of action, involving the blockade of voltage-gated ion channels and inhibition of spinal reflexes, provides effective relief from muscle spasticity and associated pain. A key distinguishing feature of tolperisone is its favorable safety profile, particularly the minimal sedative effects compared to other drugs in its class. The significant interindividual pharmacokinetic variability, primarily due to CYP2D6 polymorphism, suggests that a personalized medicine approach could optimize its therapeutic use. Further research into its precise molecular interactions and the development of strategies to manage its pharmacokinetic variability will continue to be important areas of investigation for drug development professionals.

References

- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic aspects of the pharmacodynamics of tolperisone, a widely applicable centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RESUME-1: a Phase III study of tolperisone in the treatment of painful, acute muscle spasms of the back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurana Pharmaceuticals Announces Top-Line Results from Tolperisone Phase 1 CNS Effects Study - BioSpace [biospace.com]

In Vitro Characterization of Tolnapersine: A Technical Overview

Tolnapersine, the primary active metabolite of the centrally acting muscle relaxant tolperisone (B1682978), is understood to contribute to the overall pharmacological effect of its parent compound. However, a comprehensive in vitro characterization of this compound itself remains largely undocumented in publicly available scientific literature. While the mechanism of action of tolperisone is attributed to the blockade of voltage-gated sodium and calcium channels, specific quantitative data on the direct interaction of this compound with these or other molecular targets is scarce.

This technical guide provides a summary of the known aspects of this compound's in vitro profile, primarily focusing on its metabolic generation. Due to the limited availability of direct experimental data for this compound, this document also discusses the established in vitro characteristics of its parent compound, tolperisone, to provide a contextual framework.

Metabolic Pathway of this compound Formation

This compound, chemically known as hydroxymethyl tolperisone, is the major product of tolperisone's phase I metabolism. In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for this biotransformation.

Table 1: Enzymes Involved in the In Vitro Metabolism of Tolperisone to this compound

| Enzyme Family | Specific Isoenzyme(s) | Role in this compound Formation |

| Cytochrome P450 | CYP2D6 | Primary enzyme responsible for the hydroxylation of tolperisone to form this compound.[1] |

| Cytochrome P450 | CYP2C19, CYP2B6, CYP1A2 | Minor contribution to the formation of this compound.[1] |

Experimental Protocol: In Vitro Metabolism of Tolperisone

The following provides a generalized protocol for assessing the in vitro metabolism of tolperisone to this compound using human liver microsomes, based on standard industry practices.

Objective: To identify the CYP isoenzymes involved in the formation of this compound from tolperisone.

Materials:

-

Tolperisone

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Specific CYP isoenzyme chemical inhibitors (e.g., quinidine (B1679956) for CYP2D6)

-

Recombinant human CYP enzymes

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for metabolite identification and quantification

Methodology:

-

Incubation: A reaction mixture is prepared containing human liver microsomes, tolperisone, and phosphate buffer.

-

Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

-

Inhibition (for reaction phenotyping): In separate experiments, specific chemical inhibitors for various CYP isoenzymes are pre-incubated with the microsomes before the addition of tolperisone to determine the contribution of each enzyme.

-

Recombinant Enzyme Analysis: Tolperisone is incubated with individual recombinant human CYP enzymes to confirm the role of specific isoenzymes.

-

Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of this compound.

Diagram 1: Experimental Workflow for In Vitro Metabolism of Tolperisone

Caption: Workflow for identifying metabolites of tolperisone in vitro.

Putative Mechanism of Action: Insights from Tolperisone

While direct in vitro studies on this compound are lacking, the pharmacological activity of its parent compound, tolperisone, is well-documented. It is hypothesized that this compound shares a similar mechanism of action. Tolperisone exerts its muscle relaxant effects through the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and the inhibition of spinal reflexes.

Diagram 2: Proposed Signaling Pathway for Tolperisone and its Metabolites

Caption: Proposed mechanism of action via ion channel blockade.

Quantitative Data

A significant gap exists in the scientific literature regarding quantitative in vitro data for this compound. To date, no publicly available studies have reported IC50, Ki, or EC50 values for this compound's activity on any specific molecular target. One review has explicitly stated that functional data on the pharmacological effects of the different metabolites of tolperisone are still lacking.[2]

Conclusion

The in vitro characterization of this compound is currently incomplete. While its formation via the metabolism of tolperisone is well-understood, its direct pharmacological activity, including its potency and selectivity for molecular targets, has not been thoroughly investigated in publicly accessible research. Future in vitro studies, such as electrophysiological patch-clamp experiments on various ion channels and radioligand binding assays, are necessary to fully elucidate the pharmacological profile of this compound and its contribution to the therapeutic effects of tolperisone. Without such data, a comprehensive and in-depth technical guide with detailed quantitative comparisons and experimental protocols for this compound cannot be fully realized.

References

- 1. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Early discovery and development of Tolnapersine

An in-depth analysis of the early discovery and development of a compound named "Tolnapersine" is not feasible at this time due to a lack of consistent and verifiable scientific information in the public domain. Initial research reveals conflicting and sparse data, suggesting that "this compound" may be a lesser-known developmental drug, a misnomer, or a compound that did not advance significantly through the clinical trial process.

The available information points to several different compounds, making it impossible to construct a coherent and accurate technical guide as requested. Search results have variously associated the name "this compound" with:

-

A discontinued (B1498344) cardiovascular drug initially developed by Novartis Pharma AG.[1]

-

A compound with mixed dopamine (B1211576) agonist and alpha-adrenoceptor antagonist activity, identified as BK 34/530.[1]

-

A centrally acting muscle relaxant, more commonly and extensively documented as Tolperisone (B1682978) .

Significant search results also led to information on LY2452473 (also known as OPK-88004 or TT-701), a selective androgen receptor modulator (SARM), which appears to be unrelated to the other mentions.

Given the ambiguity and the lack of specific, reliable data on a compound definitively named "this compound," this report will instead focus on the well-documented early development of Tolperisone , a centrally acting muscle relaxant, as it is the most substantive lead from the initial searches. Should "this compound" be a distinct entity, further clarification on its chemical structure or alternative nomenclature would be required to proceed with a detailed report on that specific compound.

Tolperisone, a piperidine (B6355638) derivative, has been in clinical use for several decades as a centrally acting muscle relaxant.[2] This section will provide a technical overview of its early discovery, mechanism of action, and key developmental studies.

Synthesis and Chemical Properties

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, is an aryl alkyl β-aminoketone.[3] The synthesis of tolperisone can be achieved through various methods, with one common approach involving the use of 4-methylpropiophenone as a starting material.[4]

Table 1: Chemical and Physical Properties of Tolperisone

| Property | Value | Reference |

| Molecular Formula | C16H23NO | [5] |

| Molecular Weight | 245.36 g/mol | [5] |

| CAS Number | 728-88-1 | [5] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water and ethanol |

Preclinical Development

Early preclinical studies were crucial in elucidating the pharmacological profile of tolperisone.

Mechanism of Action:

Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[6][7] This action stabilizes neuronal membranes and reduces the firing of motor neurons, leading to muscle relaxation.[6] It exhibits a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves.[5] Unlike many other centrally acting muscle relaxants, tolperisone has been shown to have minimal sedative effects.[2][6]

The multifaceted mechanism of tolperisone includes:

-

Inhibition of Voltage-Gated Sodium and Calcium Channels: This is the primary mechanism, leading to a reduction in neuronal excitability.[7]

-

Membrane-Stabilizing Properties: Contributes to its muscle-relaxing effects.[7]

-

Modulation of Spinal Cord Reflex Pathways: It is believed to inhibit polysynaptic reflexes in the spinal cord.[7]

-

Local Anesthetic Properties: Due to its sodium channel blocking capabilities, it can help alleviate local pain associated with muscle spasms.[6][7]

Pharmacokinetics in Animal Models:

Preclinical pharmacokinetic studies in various animal models were essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of tolperisone. These studies demonstrated that tolperisone is well-absorbed orally and undergoes extensive metabolism, primarily by cytochrome P450 enzymes, particularly CYP2D6.[8]

Toxicology Studies:

Comprehensive toxicology studies were conducted in animals to assess the safety profile of tolperisone before its introduction into human clinical trials. These studies are a standard part of the Investigational New Drug (IND) application process required by regulatory bodies like the FDA.[9][10][11]

Clinical Development

Phase 1 Clinical Trials:

Early clinical trials in healthy volunteers focused on the safety, tolerability, and pharmacokinetics of tolperisone. A study in healthy Korean volunteers showed considerable interindividual variation in its pharmacokinetic profile.[12] For instance, the area under the curve (AUC) varied significantly among individuals, suggesting that dosing might need to be individualized.[12]

A Phase 1 study specifically designed to assess central nervous system (CNS) effects confirmed that tolperisone does not impair driving performance and does not cause significant sleepiness compared to placebo and another muscle relaxant, cyclobenzaprine.[13]

Table 2: Pharmacokinetic Parameters of Tolperisone in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Reference |

| Tmax (h) | 0.90 ± 0.31 | [12] |

| T1/2 (h) | 1.00 ± 0.28 | [12] |

| Cmax (ng/mL) | Varies significantly (64.2 - 784.9) | [12] |

| AUC0-inf (ng/mL*h) | Varies significantly (125.9 - 1,241.3) | [12] |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

-

Objective: To determine the pharmacokinetic profile of oral tolperisone hydrochloride.

-

Subjects: 15 healthy male Korean volunteers.

-

Methodology:

-

A single oral dose of tolperisone hydrochloride was administered.

-

Blood samples were collected at predetermined time points.

-

Plasma concentrations of tolperisone were measured using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

-

Pharmacokinetic parameters (Tmax, T1/2, Cmax, AUC) were calculated from the plasma concentration-time data.[12]

-

Phase 2 and 3 Clinical Trials:

Later-stage clinical trials were designed to evaluate the efficacy and safety of tolperisone in patients with conditions causing muscle spasms and spasticity. For example, the RESUME-1 study, a Phase 3 trial, investigated the efficacy and safety of tolperisone for painful, acute muscle spasms of the back.[14]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed mechanism of action and a typical clinical trial workflow for a drug like tolperisone.

Caption: Proposed mechanism of action for Tolperisone.

Caption: Generalized workflow for clinical drug development.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008133937A2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 5. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 8. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigational New Drug (IND) Application | FDA [fda.gov]

- 10. medicilon.com [medicilon.com]

- 11. fda.gov [fda.gov]

- 12. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurana Pharmaceuticals Announces Top-Line Results from Tolperisone Phase 1 CNS Effects Study - BioSpace [biospace.com]

- 14. RESUME-1: a Phase III study of tolperisone in the treatment of painful, acute muscle spasms of the back - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolnapersine: A Hypothetical Exploration of its Potential in Cardiovascular Disease Research

Disclaimer: The development of Tolnapersine for cardiovascular diseases has been discontinued. Consequently, there is a significant lack of publicly available preclinical and clinical data for this compound. This technical guide, therefore, presents a hypothetical exploration of this compound's potential cardiovascular effects based on its known pharmacological profile as a mixed dopamine (B1211576) agonist and alpha-adrenoceptor antagonist. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a summary of established clinical efficacy or safety.

Introduction

This compound is a compound that was initially investigated for its potential therapeutic applications in cardiovascular diseases.[1] Its development was ultimately discontinued, leaving a void in the understanding of its specific interactions within the cardiovascular system. Pharmacologically, this compound is characterized as having a mixed profile, acting as both a dopamine agonist and an alpha-adrenoceptor antagonist.[1] This dual mechanism of action suggests a complex and potentially multifaceted impact on cardiovascular physiology. This guide aims to provide a theoretical framework for researchers by postulating the cardiovascular effects of this compound based on the known roles of dopamine and alpha-adrenergic signaling in the circulatory system.

Hypothetical Mechanism of Action

This compound's pharmacological activity is presumed to be the result of its interaction with two distinct receptor systems:

-

Dopamine Receptor Agonism: Dopamine receptors are widely distributed throughout the cardiovascular system and are involved in the regulation of blood pressure, cardiac function, and renal perfusion.[2][3] Agonism at these receptors can induce vasodilation, leading to a decrease in blood pressure, and may have direct effects on heart rate and contractility.[3][4]

-

Alpha-Adrenoceptor Antagonism: Alpha-adrenoceptors, particularly the α1 subtype, are crucial in mediating vasoconstriction in response to sympathetic stimulation. Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure. Interestingly, while non-selective blockade of α1-adrenoceptors has been linked to adverse cardiac events, activation of the α1A-subtype is thought to be cardioprotective.[5][6][7]

The combination of these two activities in a single molecule suggests a synergistic potential for blood pressure reduction through complementary mechanisms of vasodilation.

Potential Signaling Pathways

The cardiovascular effects of this compound can be hypothetically attributed to its influence on the following signaling pathways:

Dopamine Receptor Signaling

Activation of dopamine receptors, particularly D1-like receptors in the vasculature, is thought to increase intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and vasodilation. In the heart, dopamine receptor signaling can be more complex, potentially influencing contractility and heart rate.[4] The D2 receptor has been implicated in cardioprotective mechanisms, including the reduction of apoptosis and myocardial infarct size in preclinical models.[8]

Alpha-Adrenoceptor Antagonist Signaling

As an antagonist at α1-adrenoceptors on vascular smooth muscle, this compound would block the binding of endogenous vasoconstrictors like norepinephrine. This would inhibit the Gq-protein coupled signaling cascade that leads to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the increase in intracellular calcium required for muscle contraction. This results in vasodilation.

Postulated Quantitative Cardiovascular Effects

The following table summarizes the hypothetical quantitative effects of this compound on key cardiovascular parameters based on its dual mechanism of action. It is crucial to note that these are not empirically derived data for this compound.

| Parameter | Expected Effect | Rationale |

| Hemodynamics | ||

| Systolic Blood Pressure | ↓ | Dopamine agonism and alpha-adrenoceptor antagonism both lead to vasodilation, reducing peripheral resistance. |

| Diastolic Blood Pressure | ↓ | Primarily due to vasodilation from both mechanisms. |

| Heart Rate | ↔ or ↑ | Complex interplay; alpha-blockade can cause reflex tachycardia, while dopamine agonism can have variable effects.[1] |

| Cardiac Output | ↔ or ↑ | Potential for increase due to reduced afterload; direct cardiac effects of dopamine agonism are variable. |

| Vascular Effects | ||

| Systemic Vascular Resistance | ↓ | Primary effect of both dopamine agonism and alpha-adrenoceptor antagonism. |

| Renal Blood Flow | ↑ | Dopamine receptor activation is known to increase renal perfusion.[2] |

| Cardiac Function | ||

| Myocardial Contractility | ↔ or ↑ | Dopamine can have positive inotropic effects, though this is species- and receptor-dependent.[3][4] |

| Myocardial Oxygen Demand | ↓ | Reduced afterload from vasodilation would decrease the workload on the heart. |

Generic Experimental Protocols for a Compound like this compound

To investigate the cardiovascular effects of a novel compound with a pharmacological profile similar to this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity and selectivity of the compound for dopamine and adrenergic receptor subtypes.

-

Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes. Varying concentrations of the test compound are incubated with a radiolabeled ligand known to bind to the receptor of interest. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

-

-

Isolated Tissue Bath Experiments:

-

Objective: To assess the functional effects of the compound on vascular tone and cardiac muscle contractility.

-

Methodology:

-

Vascular Rings: Rings of arteries (e.g., rat aorta) are mounted in an organ bath and pre-contracted with an alpha-agonist (e.g., phenylephrine). The ability of the test compound to induce relaxation is measured. To assess antagonist activity, the ability of the compound to inhibit contraction induced by an agonist is quantified.

-

Isolated Papillary Muscle: Papillary muscles from animal hearts are mounted in an organ bath, and the effects of the compound on the force and rate of contraction are measured.

-

-

In Vivo Studies

-

Anesthetized Animal Models (e.g., Rat, Dog):

-

Objective: To evaluate the acute hemodynamic effects of the compound.

-

Methodology: Animals are anesthetized, and catheters are inserted to measure blood pressure, heart rate, and cardiac output. The compound is administered intravenously at various doses, and the changes in cardiovascular parameters are recorded.

-

-

Conscious Telemetered Animal Models:

-

Objective: To assess the chronic effects of the compound on blood pressure and heart rate without the influence of anesthesia.

-

Methodology: Animals are surgically implanted with telemetry devices that continuously monitor and transmit cardiovascular data. The compound is administered orally or via infusion over an extended period.

-

Experimental Workflow

Conclusion

While the clinical development of this compound for cardiovascular disease was halted, its unique pharmacological profile as a mixed dopamine agonist and alpha-adrenoceptor antagonist provides a valuable case study for understanding the complex interplay of these two signaling systems in the cardiovascular system. The theoretical framework presented in this guide, based on the established roles of dopamine and adrenergic receptors, suggests that a compound with this profile could have potent vasodilatory and blood pressure-lowering effects. However, the precise balance of these activities and the potential for off-target effects would require extensive preclinical and clinical investigation. This exploration underscores the importance of a thorough understanding of receptor pharmacology in the design and development of novel cardiovascular therapeutics.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Cardiovascular dopamine receptors: physiological, pharmacological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Dopamine in the Heart in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Tolnapersine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnapersine is a compound with mixed pharmacological activities, acting as both a dopamine (B1211576) agonist and an alpha-adrenoceptor antagonist. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent. These properties influence its formulation, delivery, pharmacokinetic profile, and pharmacodynamic activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates its associated signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure | [1][2] | |

| Molecular Formula | C₂₁H₂₆N₂O | [1][2] |

| Molecular Weight | 322.44 g/mol | [1][2] |

| Melting Point | Not available in published literature | |

| Boiling Point | Not available in published literature | |

| Water Solubility | Not available in published literature | |

| pKa | Not available in published literature | |

| logP (Octanol-Water Partition Coefficient) | Not available in published literature |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are general methods applicable to active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method [3][4][5][6][7]

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C/min) of a fresh sample as the temperature approaches the expected melting point.[3][4]

-

Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded. This range represents the melting point of the substance.[4]

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The aqueous solubility of an API is a critical determinant of its oral bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of this compound is added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A validated LC-MS/MS method for the determination of a related compound, tolperisone (B1682978), in human plasma has been described and could be adapted for this purpose.[8]

pKa (Acid Dissociation Constant) Determination

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [9][10][11]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized.[11]

Methodology: UV-Visible Spectrophotometry [2][9]

-

Solution Preparation: A series of solutions of this compound are prepared in buffers of varying pH.

-

UV-Vis Spectra Acquisition: The UV-visible absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.[9]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the unionized compound in the two phases of a mixture of two immiscible solvents (typically octanol (B41247) and water) at equilibrium.

Methodology: Shake-Flask Method [12][13][14][15]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other.[14]

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for phase separation.

-

Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.[14]

-

Calculation: The logP is calculated using the following formula: logP = log ( [this compound]octanol / [this compound]water )

Signaling Pathways

This compound's pharmacological effects are attributed to its dual activity as a dopamine D2-like receptor agonist and an alpha-1 adrenoceptor antagonist. The generalized signaling pathways for these mechanisms are depicted below.

Dopamine D2-like Receptor Agonist Signaling Pathway

As a D2-like receptor agonist, this compound is expected to activate inhibitory G-protein (Gi/o) coupled pathways. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors.

Caption: Generalized signaling pathway for a Dopamine D2-like receptor agonist.

Alpha-1 Adrenoceptor Antagonist Signaling Pathway

As an antagonist of alpha-1 adrenoceptors, this compound blocks the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the Gq-protein coupled signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Generalized signaling pathway for an Alpha-1 adrenoceptor antagonist.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While foundational data such as molecular formula and weight are established, a significant gap exists in the public domain regarding experimentally determined values for properties like melting point, solubility, pKa, and logP. The provided general experimental protocols serve as a methodological framework for researchers to determine these crucial parameters. Furthermore, the illustrated signaling pathways provide a clear visual representation of this compound's dual mechanism of action, which is vital for understanding its pharmacological profile. Further experimental investigation is required to fully characterize the physicochemical profile of this compound to support its potential development as a therapeutic agent.

References

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. davjalandhar.com [davjalandhar.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirss.com [ijirss.com]

- 11. pennwest.edu [pennwest.edu]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

Tolnapersine: An In-Depth Technical Guide on its Core Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnapersine (also known as BK 34/530) is a pharmacological agent identified with a dual mechanism of action, exhibiting both dopamine (B1211576) receptor agonism and alpha-adrenoceptor antagonism. Despite its initial investigation for therapeutic potential, the clinical development of this compound was discontinued (B1498344). Consequently, detailed public data on its specific molecular interactions and downstream signaling cascades are limited. This technical guide provides a comprehensive overview of the known molecular targets of this compound, supplemented with a detailed exploration of the canonical signaling pathways associated with its target receptor families. This document aims to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential pharmacological effects of this compound and similar compounds.

Introduction

This compound emerged as a compound of interest due to its unique pharmacological profile, combining activity at two distinct and crucial receptor systems: the dopaminergic and the adrenergic systems. Understanding the molecular targets and the subsequent signaling pathways is fundamental to elucidating the physiological effects and therapeutic potential of such a molecule. This guide will synthesize the available information on this compound and provide a broader context of the signaling mechanisms it likely modulates.

Molecular Targets of this compound

The primary molecular targets of this compound have been identified as dopamine receptors and alpha-adrenoceptors.

-

Dopamine Receptor Agonism: this compound acts as an agonist at dopamine receptors. The specific subtypes of dopamine receptors (D1, D2, D3, D4, or D5) for which this compound has the highest affinity have not been extensively detailed in publicly available literature. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in numerous physiological functions, including motor control, motivation, reward, and cognition.[1][2]

-

Alpha-Adrenoceptor Antagonism: this compound also functions as an antagonist at alpha-adrenoceptors. Similar to its dopamine receptor activity, the specific alpha-adrenoceptor subtypes (α1 or α2) and their isoforms (e.g., α1A, α1B, α1D, α2A, α2B, α2C) targeted by this compound are not well-documented. Alpha-adrenoceptors are also GPCRs and are key regulators of the sympathetic nervous system, influencing processes such as vasoconstriction, smooth muscle contraction, and neurotransmitter release.[][4]

Quantitative Data

Due to the discontinued development of this compound, there is a scarcity of publicly available quantitative data regarding its receptor binding affinities (Ki or IC50 values) and functional potencies (EC50 or IC50 values). The following table summarizes the known qualitative activities and provides a template for the type of quantitative data that would be essential for a full pharmacological characterization.

| Target | Activity | Quantitative Data (e.g., Ki, IC50) | Reference |

| Dopamine Receptors | Agonist | Data not publicly available | [5][6] |

| Alpha-Adrenoceptors | Antagonist | Data not publicly available | [5][6] |

Signaling Pathways

Given the limited specific data for this compound, the following sections and diagrams illustrate the canonical signaling pathways activated by dopamine receptor agonists and inhibited by alpha-adrenoceptor antagonists.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). As an agonist, this compound would be expected to activate one or more of these pathways.

D1-like receptors primarily couple to the Gαs/olf family of G-proteins. Agonist binding to these receptors initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and cellular function.

D2-like receptors typically couple to the Gαi/o family of G-proteins. Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels and phospholipase C (PLC).

Alpha-Adrenoceptor Signaling Pathways

Alpha-adrenoceptors are divided into two main types, α1 and α2, each with distinct signaling mechanisms. As an antagonist, this compound would block the signaling cascades initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.